

Definitive Guide to Mass Spectrometry Fragmentation of (5-Bromohexyl)benzene

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Compound of Interest

Compound Name: (5-Bromohexyl)benzene

CAS No.: 105474-17-7

Cat. No.: B15423337

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Executive Summary

(5-Bromohexyl)benzene (C₁₂H₁₇Br) is a secondary alkyl halide linked to an aromatic ring. Its mass spectrum is characterized by a unique interplay between the stability of the aromatic system and the lability of the carbon-bromine bond.

Key Diagnostic Features:

- Molecular Ion (M⁺): Distinct 1:1 doublet at m/z 240 and 242 (characteristic of ⁷⁹Br/⁸¹Br isotopes).
- Base Peak: m/z 91 (Tropylium ion), confirming the alkylbenzene substructure.^[1]
- Diagnostic Fragment: m/z 161 (M – Br). This peak is significantly more intense in this isomer than in its terminal analog, (6-bromohexyl)benzene, due to the formation of a stable secondary carbocation.
- Rearrangement Ion: m/z 92 (McLafferty rearrangement), confirming an alkyl chain of at least 3 carbons attached to the benzene ring.

Structural Analysis & Fragmentation Logic

The fragmentation behavior is governed by three competing mechanisms: Benzylic Cleavage, Halogen Elimination, and McLafferty Rearrangement.

Mechanism A: Formation of the Tropylium Ion (Base Peak)

The most dominant pathway for alkylbenzenes is the cleavage of the benzylic bond.

- Ionization generates the radical cation $[M]^{\cdot+}$.
- Homolytic cleavage occurs at the C1–C2 bond (beta to the ring).
- This releases a neutral bromoalkyl radical and the benzyl cation ($C_7H_7^+$).
- The benzyl cation rearranges to the highly stable, seven-membered Tropylium ion (m/z 91).

Mechanism B: Carbon-Bromine Cleavage (The "Secondary" Signature)

This pathway distinguishes **(5-bromohexyl)benzene** from its primary isomer, (6-bromohexyl)benzene.

- The C–Br bond is relatively weak. Cleavage yields a bromine radical (Br^{\cdot}) and a carbocation at m/z 161 ($C_{12}H_{17}^+$).
- Crucial Difference: In **(5-bromohexyl)benzene**, the resulting charge is on C5, a secondary carbocation. This ion is stabilized by hyperconjugation and can undergo intramolecular cyclization (attacking the benzene ring) to form a stable tetralin-like derivative.
- Contrast: In the (6-bromohexyl) isomer, loss of Br creates an unstable primary carbocation. Consequently, the m/z 161 peak is significantly weaker in the primary isomer spectrum.

Mechanism C: McLafferty Rearrangement

The alkyl chain length (6 carbons) permits a 6-membered transition state involving the benzene ring.

- A gamma-hydrogen (on C3 relative to the ring) transfers to the pi-system of the benzene.
- Beta-cleavage occurs between C1 and C2.
- Result: A neutral alkene fragment (5-bromo-1-hexene) and the methylenecyclohexadiene radical cation (m/z 92), which tautomerizes to the toluene radical cation.

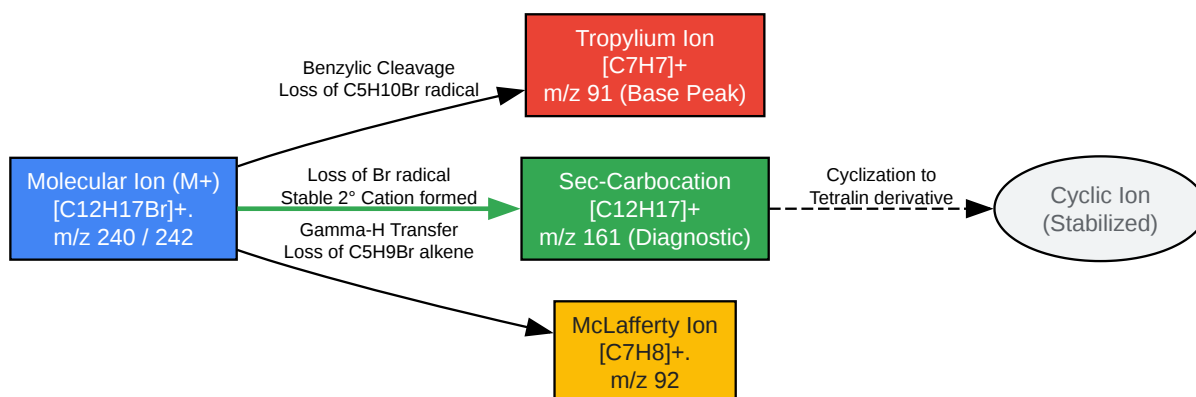
Comparative Analysis: Product vs. Alternatives

The following table contrasts the spectral signatures of **(5-Bromohexyl)benzene** with its most common "look-alikes."

Feature	(5-Bromohexyl)benzene	(6-Bromohexyl)benzene	Hexylbenzene
Structure	Secondary Bromide (C5)	Primary Bromide (C6)	No Halogen
Molecular Ion (M ⁺)	240 / 242 (1:1 Doublet)	240 / 242 (1:1 Doublet)	162 (Single Peak)
Base Peak	m/z 91 (Tropylium)	m/z 91 (Tropylium)	m/z 91 (Tropylium)
M – Br Peak	m/z 161 (Strong) (Stable 2° Cation)	m/z 161 (Weak) (Unstable 1° Cation)	N/A
McLafferty Ion	m/z 92	m/z 92	m/z 92
Key Distinction	High abundance of m/z 161	Low abundance of m/z 161	Absence of isotope pattern

Visualization of Fragmentation Pathways

The diagram below illustrates the competing fragmentation pathways, highlighting the formation of the diagnostic m/z 161 ion specific to the secondary bromide.



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Caption: Fragmentation pathways of **(5-Bromohexyl)benzene**. The green path (m/z 161) is the key differentiator from primary bromide isomers.

Experimental Protocol for Validation

To reproduce these results and ensure accurate identification, follow this standard GC-MS protocol.

Sample Preparation

- Solvent: Dissolve 1 mg of **(5-Bromohexyl)benzene** in 1 mL of HPLC-grade Dichloromethane (DCM) or Hexane.
- Concentration: Final concentration should be approx. 100 ppm to avoid detector saturation.

GC-MS Conditions

Parameter	Setting	Rationale
Column	DB-5ms (30m x 0.25mm x 0.25µm)	Standard non-polar phase for aromatic hydrocarbons.
Carrier Gas	Helium @ 1.0 mL/min	Constant flow for reproducible retention times.
Inlet Temp	250°C	Ensures rapid volatilization without thermal degradation.
Ion Source	Electron Ionization (EI) @ 70 eV	Standard energy for library comparison.
Source Temp	230°C	Prevents condensation of high-boiling fragments.
Scan Range	m/z 40 – 300	Covers low mass fragments and the molecular ion cluster.
Oven Program	60°C (1 min) → 20°C/min → 280°C (5 min)	Rapid ramp separates isomers based on boiling point (2° vs 1°).

References

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